molecular formula C17H18N2OS2 B2718381 (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 915186-69-5

(Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2718381
CAS No.: 915186-69-5
M. Wt: 330.46
InChI Key: SHJDCAGRQCWEJA-ZCXUNETKSA-N
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Description

(Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a complex organic compound featuring a thiazole ring, a thiophene ring, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Imine Formation: The imine group is formed by reacting the thiazole derivative with 2,4-dimethylbenzaldehyde under acidic or basic conditions.

    Addition of Ethanol Group: The final step involves the addition of an ethanol group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its imine group and aromatic rings make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, while the aromatic rings can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(phenyl)thiazol-3(2H)-yl)ethanol: Similar structure but with a phenyl ring instead of a thiophene ring.

    (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(pyridin-2-yl)thiazol-3(2H)-yl)ethanol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (Z)-2-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-5-6-14(13(2)10-12)18-17-19(7-8-20)15(11-22-17)16-4-3-9-21-16/h3-6,9-11,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJDCAGRQCWEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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